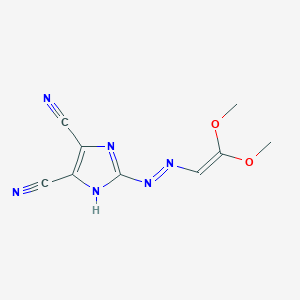
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile is a complex organic compound with a unique structure that includes an imidazole ring, diazenyl group, and dimethoxyvinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of imidazole derivatives with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The choice of solvents and reagents is critical to minimize environmental impact and ensure safety during production.
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds with various functional groups.
Scientific Research Applications
2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzymatic activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and cellular processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethoxy-2-phenylacetophenone
- 2,2-Dimethoxypropane
- 2,2-Dimethoxy-1,2-diphenylethanone
Uniqueness
Compared to similar compounds, 2-((2,2-Dimethoxyvinyl)diazenyl)-1H-imidazole-4,5-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring and diazenyl group make it a versatile compound for various applications, setting it apart from other dimethoxy derivatives.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90524-22-4 |
|---|---|
Molecular Formula |
C9H8N6O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethenyldiazenyl)-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C9H8N6O2/c1-16-8(17-2)5-12-15-9-13-6(3-10)7(4-11)14-9/h5H,1-2H3,(H,13,14) |
InChI Key |
PWADGSXOTUQTER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CN=NC1=NC(=C(N1)C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


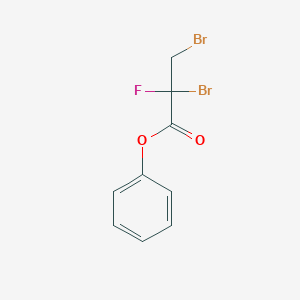
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)

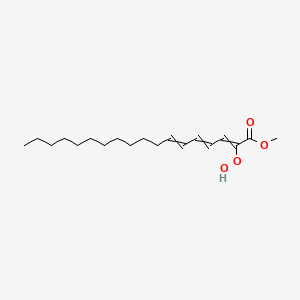
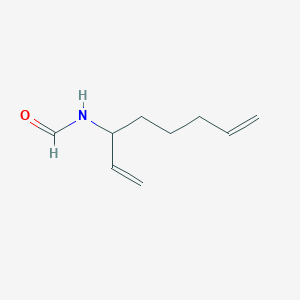



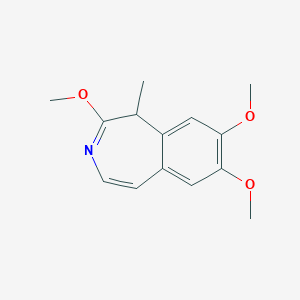
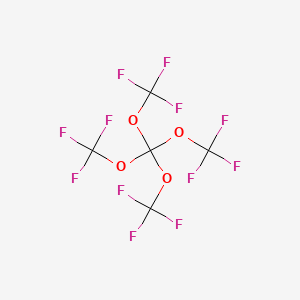
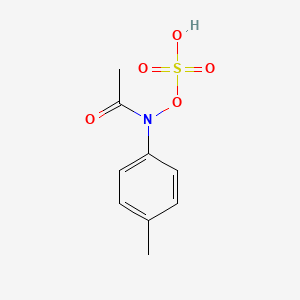
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
